(E)-methyl 3-(1H-pyrrol-2-yl)acrylate
Overview
Description
(E)-methyl 3-(1H-pyrrol-2-yl)acrylate is a compound that features in various research studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and an acrylate moiety, which is a vinyl group attached to a carboxylate ester. This structure is a versatile intermediate for the synthesis of more complex molecules, including those with biological activity.
Synthesis Analysis
The synthesis of related compounds to (E)-methyl 3-(1H-pyrrol-2-yl)acrylate has been explored in several studies. For instance, a stereoselective synthesis method has been developed for creating isomers based on a 1H-pyrrole core skeleton, which demonstrates the importance of stereochemistry in the synthesis of such compounds . Another study describes the synthesis of 2-pyridone derivatives from various substituted amines and 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives, indicating the reactivity of the acrylate group with amines . Additionally, L-proline catalyzed synthesis has been employed for the stereoselective formation of (E)-methyl α-indol-2-yl-β-aryl/alkyl acrylates, showcasing an efficient and metal-free method for synthesizing related acrylate compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to (E)-methyl 3-(1H-pyrrol-2-yl)acrylate has been determined using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of a related compound was elucidated, revealing the importance of hydrogen bonding and C-H...π interactions in stabilizing the molecular structure . Detailed spectroscopic analyses, including NMR, UV-Visible, FT-IR, and mass spectroscopy, have been carried out to understand the structure of these molecules .
Chemical Reactions Analysis
The chemical reactivity of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate and its analogs has been a subject of interest. The compound's acrylate group is known to participate in various chemical reactions, such as cyclization with amines to form biologically active molecules . The reactivity of the pyrrole ring has also been exploited in the synthesis of sulfone-linked bis heterocycles, indicating the potential for creating diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate derivatives are influenced by their molecular structure. The presence of the pyrrole ring and acrylate group contributes to the compound's electrophilic nature, as indicated by global electrophilicity indices . Theoretical calculations, such as DFT and QTAIM, have been used to analyze the interactions and reactivity within the molecule, providing insights into its chemical behavior .
Scientific Research Applications
Fluorescent and Anticancer Properties
- Fluorescent Characteristics and Anticancer Activity : Compounds based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate exhibit unique fluorescent properties and anticancer activity. The E, E isomers demonstrate higher quantum efficiency and longer fluorescent lifetime compared to E, Z isomers. Notably, the E, E isomers have shown better aggregation-induced emission (AIE) characteristics, while the E, Z isomer of a specific compound demonstrated significant anticancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Photo-cross-linkable polymers, including those based on (E)-methyl 3-(1H-pyrrol-2-yl)acrylate, have been synthesized and found to be highly effective as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers act as mixed-type inhibitors and demonstrate spontaneous physicochemical adsorption on the steel surface (R. Baskar et al., 2014).
Polymer Synthesis and Applications
- Interpenetrating Polymer Network Composites : Composites of polypyrrole with poly(methyl acrylate) have been prepared, demonstrating significant grafting and potential applications in conductive materials. These composites have a low percolation threshold, indicating efficient electrical conductivity (T. K. Mandai & Broja M. Mandai, 1996).
- Catalytic Applications in Polymerization : Neutral palladium complexes with pyrrole-imine ligands have been used as catalysts for methyl acrylate polymerizations, suggesting potential applications in the synthesis of acrylate-enriched copolymers (Gonglu Tian et al., 2001).
Antimicrobial Activity
- Synthesis of Antimicrobial Agents : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole--3-carboxylate derivatives have been synthesized, showing promising in vitro antimicrobial activities. The presence of the heterocyclic ring and methoxy group in their structure contributes to this activity, indicating potential use in developing new antimicrobial agents (M. Hublikar et al., 2019).
Polymer Science and Material Chemistry
- Synthesis of Poly(ethyl 2-(imidazol-1-yl)acrylate) : This compound, related to (E)-methyl 3-(1H-pyrrol-2-yl)acrylate, has been synthesized using various polymerization methods. The resulting polymers have been modified into different polyelectrolytes, showcasing the versatility of this compound in polymer science (C. Rössel et al., 2017).
Environmental Applications
- Removal of Methyl Acrylate : Research on the removal of methyl acrylate, a toxic chemical, using a biotrickling filter packed with ceramic particles has been conducted. The study reveals the efficiency of this method in treating methyl acrylate waste gas, contributing to environmental safety (Hao Wu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-3-(1H-pyrrol-2-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-6,9H,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWODYBSMOMHLDY-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 3-(1H-pyrrol-2-yl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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